N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine
Description
N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine is a secondary amine featuring a benzyl group substituted with ethoxy (C₂H₅O–) and methoxy (CH₃O–) groups at the 3- and 4-positions, respectively. The propan-2-amine backbone is further modified with a methoxy group at the 1-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in enzyme inhibition or receptor modulation. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 265.34 g/mol.
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-18-14-8-12(6-7-13(14)17-4)9-15-11(2)10-16-3/h6-8,11,15H,5,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNVUIQLOXZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(C)COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385977 | |
| Record name | N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356091-97-9 | |
| Record name | N-[(3-Ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-ethoxy-4-methoxybenzylamine with 1-methoxy-2-propanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Halides, Thiols
Scientific Research Applications
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
Key Observations :
- This di-alkoxy substitution likely enhances lipophilicity and steric bulk compared to mono-substituted derivatives .
- Backbone Variation : Unlike Apremilast, which incorporates a sulfonyl and isoindole moiety critical for PDE4 inhibition, the target compound lacks these groups, suggesting divergent pharmacological targets .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~2.5 (higher than MOIPA’s logP of 0.2 ), due to the aromatic di-alkoxy group. This may enhance membrane permeability but reduce aqueous solubility.
- Enzymatic Interactions: The 3-ethoxy-4-methoxyphenyl group is shared with Apremilast, a PDE4 inhibitor.
- Thermal Stability : Analogues like N-Ethyl-1-(4-methoxyphenyl)propan-2-amine exhibit stability under ambient conditions, as validated by sodium borohydride-mediated synthesis .
Analytical Characterization
- GC-MS and HPLC : Used for purity assessment of MOIPA (99.9% purity) and 3-MeOMA . Similar methods can be adapted for the target compound, though retention times may vary due to structural complexity.
- FTIR-ATR : Effective for identifying amine and ether functional groups, as demonstrated for 3-MeOMA .
Biological Activity
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-methoxypropan-2-amine, also known as N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide, is a compound of significant interest in pharmacological research. Its unique molecular structure, characterized by ethoxy and methoxy substituents on a benzyl moiety, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula for N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide is C₁₄H₂₃BrN₂O₃, with a molecular weight of approximately 366.3 g/mol. The compound's structure is indicative of its potential interactions with biological systems due to the presence of functional groups that can participate in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃BrN₂O₃ |
| Molecular Weight | 366.3 g/mol |
| Melting Point | 106-108 °C |
| Boiling Point | 469.6 ± 45.0 °C (Predicted) |
Preliminary Studies
Initial investigations into the biological activity of N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide have suggested several promising areas:
- Antiproliferative Activity : The compound has shown potential antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and H460 (lung cancer). The IC50 values for these activities are critical for assessing its efficacy.
- Antioxidative Properties : The compound exhibits antioxidative activity, which may contribute to its therapeutic potential by mitigating oxidative stress in cells.
- Antibacterial Activity : Notably, it has demonstrated antibacterial properties against Gram-positive strains, particularly Enterococcus faecalis, indicating a possible role in treating bacterial infections.
The mechanisms by which N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine exerts its biological effects may involve:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, which may affect cellular functions and proliferation.
Antiproliferative Activity
A study conducted on various derivatives of methoxy-substituted compounds indicated that those with specific functional groups exhibited significant antiproliferative activity:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(3-Ethoxy-4-Methoxybenzyl)-1-Methoxypropan-2-Amine | MCF-7 | 3.1 |
| 2-Hydroxy-4-Methoxy Derivative | HCT116 | 3.7 |
| 2-Hydroxy Derivative | HEK293 | 5.3 |
These findings highlight the compound's selective activity against cancer cell lines, suggesting it could be developed as a therapeutic agent.
Antioxidative and Antibacterial Activity
Research has also focused on the antioxidative capacity of the compound, with results indicating significant improvements compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The antibacterial activity was assessed through minimum inhibitory concentration (MIC) tests, confirming its effectiveness against E. faecalis at concentrations as low as 8 µM.
Q & A
Q. How can SAR studies elucidate the role of methoxy/ethoxy substituents in modulating activity?
- Methodology : Synthesize derivatives with halogen (Br, Cl) or nitro substitutions at the phenyl ring. Compare IC₅₀ values in enzyme inhibition assays. Hammett plots correlate electronic effects (σ values) with bioactivity trends. XLogP3-AA predicts substituent impacts on logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
